molecular formula C10H18Cl2N4O2 B2592068 6-[(3S)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride CAS No. 2361610-22-0

6-[(3S)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride

Cat. No.: B2592068
CAS No.: 2361610-22-0
M. Wt: 297.18
InChI Key: IMQCHXTYIQUOMK-KLXURFKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(3S)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride is a useful research compound. Its molecular formula is C10H18Cl2N4O2 and its molecular weight is 297.18. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study focused on synthesizing and characterizing derivatives of 6-amino-1,3-dimethyluracil, a related compound, for potential antioxidant and antimicrobial applications. These derivatives were evaluated against various types of bacteria and fungi (Al-Adhami & Al-Majidi, 2021).

Green Synthesis Methods

  • Another research involved the green synthesis of dihydrofuropyrido[2,3-d]pyrimidines using 6-amino-1,3-dimethyl pyrimidine-2,4-dione. This method avoids the need for chromatography and recrystallization, simplifying the purification process (Ahadi et al., 2014).

Chemical Properties and Reactions

  • A study from 1988 explored the acylation reactions and properties of 1,3-dimethyl- and 1,3,7-trimethylpyrrolo[2,3-d]pyrimidine-2,4-dione, compounds structurally related to 6-amino-1,3-dimethyluracil. The study provided insights into their sensitivity towards nucleophiles and the formation of carboxylic acid derivatives (Salih et al., 1988).

Applications in Drug Discovery and Antiviral Activity

  • A research paper discussed the synthesis of novel pyrimidine-based bis-uracil derivatives from 6-amino-1,3-dimethylpyrimidine-2,4-dione, highlighting their potential applications in drug discovery, particularly for antimicrobial and photoluminescence properties. These compounds were also evaluated for their nonlinear optical properties, indicating their suitability for NLO device fabrications (Mohan et al., 2020).

Catalysis and Green Chemistry

  • A study presented a method for synthesizing dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives using a green chemistry approach. This involved a recyclable catalyst in aqueous media, emphasizing the method's environmental benefits and ease of use (Verma & Jain, 2012).

Properties

IUPAC Name

6-[(3S)-3-aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2.2ClH/c1-12-8(14-4-3-7(11)6-14)5-9(15)13(2)10(12)16;;/h5,7H,3-4,6,11H2,1-2H3;2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQCHXTYIQUOMK-KLXURFKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)N2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=O)N(C1=O)C)N2CC[C@@H](C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.